ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate
Overview
Description
Ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the sulfonyl-containing heterocyclic compounds, which have been widely studied for their biological and pharmacological properties.
Mechanism of Action
The mechanism of action of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes, such as carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate are complex and varied. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion. Additionally, it has been found to inhibit acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying the biological effects of these enzymes and their potential as therapeutic targets. However, its complex mechanism of action and potential off-target effects may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate. One area of interest is its potential as a neuroprotective agent. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications in neurological disorders. Additionally, its antimicrobial and antitumor properties warrant further investigation for potential therapeutic use. Finally, the development of more efficient synthesis methods and analogs of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate may lead to the discovery of even more potent and selective enzyme inhibitors.
Scientific Research Applications
Ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, it has been investigated for its potential as a neuroprotective agent, as well as for its antitumor and antimicrobial properties.
properties
IUPAC Name |
ethyl 1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-4-20-13(17)11-6-5-7-16(8-11)21(18,19)12-9-15(3)14-10(12)2/h9,11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOFUYSDMXGZIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CN(N=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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